molecular formula C17H15N3O4 B2413813 2-methyl-3-[2-nitro-1-(4-nitrophenyl)ethyl]-1H-indole CAS No. 301313-24-6

2-methyl-3-[2-nitro-1-(4-nitrophenyl)ethyl]-1H-indole

Cat. No.: B2413813
CAS No.: 301313-24-6
M. Wt: 325.324
InChI Key: DNUJFRJQYMTSSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-3-[2-nitro-1-(4-nitrophenyl)ethyl]-1H-indole is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-[2-nitro-1-(4-nitrophenyl)ethyl]-1H-indole typically involves multi-step organic reactions. One common method starts with the nitration of 2-methyl-3-nitroaniline, followed by a series of reactions including reduction, alkylation, and cyclization to form the indole ring . Specific reagents and conditions, such as sodium nitrite (NaNO2), potassium iodide (KI), and various catalysts, are used to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. The exact methods can vary depending on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-[2-nitro-1-(4-nitrophenyl)ethyl]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methyl-3-[2-nitro-1-(4-nitrophenyl)ethyl]-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-3-[2-nitro-1-(4-nitrophenyl)ethyl]-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-[2-nitro-1-(4-nitrophenyl)ethyl]-1H-indole is unique due to its specific substitution pattern on the indole ring, which can significantly influence its chemical reactivity and biological activity. The presence of both nitro and methyl groups provides a distinct set of properties that can be leveraged in various applications .

Properties

IUPAC Name

2-methyl-3-[2-nitro-1-(4-nitrophenyl)ethyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-11-17(14-4-2-3-5-16(14)18-11)15(10-19(21)22)12-6-8-13(9-7-12)20(23)24/h2-9,15,18H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUJFRJQYMTSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.